molecular formula C35H54O11 B150128 Esculentoside E CAS No. 65649-36-7

Esculentoside E

Cat. No.: B150128
CAS No.: 65649-36-7
M. Wt: 650.8 g/mol
InChI Key: UERRXLUEVHKNBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Esculentoside E is a triterpenoid.

Scientific Research Applications

1. Anti-Inflammatory Properties

Esculentoside B, a compound related to Esculentoside E, has demonstrated significant anti-inflammatory effects. In a study conducted on murine macrophage cells, it was found to inhibit inflammatory responses by deactivating specific signaling pathways involved in inflammation (Abekura et al., 2019).

2. Radiation-Induced Dermatitis and Fibrosis

Another study investigated the effects of Esculentoside A on radiation-induced dermatitis and fibrosis. This research highlighted the compound's potential in reducing skin toxicity and inflammation following radiation exposure, suggesting possible applications in managing radiation-induced damage (Xiao et al., 2006).

3. Osteoarthritis Treatment

Esculentoside A has shown promising results in treating osteoarthritis by ameliorating inflammation and repressing osteoclastogenesis. This study suggests its potential as a therapeutic agent for osteoarthritis (Shao et al., 2020).

4. Alzheimer's Disease

In Alzheimer's disease research, Esculentoside A was found to suppress neuroinflammation induced by Aβ1–42, a significant factor in the disease's progression. This finding indicates its potential utility in treating inflammation-related neurodegenerative diseases (Yang et al., 2015).

5. Colorectal Cancer Treatment

A study on Esculentoside A revealed its antiproliferative effects against colorectal cancer cells, suggesting its potential as a cancer treatment option. This compound was found to inhibit cell proliferation, colony formation, migration, and invasion in human colorectal cancer cells (Momenah et al., 2023).

6. Autoimmune Syndrome Modulation

Research on the effects of Esculentoside A on autoimmune syndrome in mice showed its potential in modulating T-lymphocyte proliferation and apoptosis, indicating its usefulness in treating autoimmune diseases (Hu et al., 2010).

7. Acute Lung Injury

Esculentoside A has been observed to provide protective effects against lipopolysaccharide-induced acute lung injury in mice, suggesting its potential as a preventive agent for such conditions (Zhong et al., 2013).

Safety and Hazards

Esculentoside E should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

Esculentoside E, also known as EsA, primarily targets multiple proteins and pathways. It has been found to interact with proteins such as Bcl-2 , Bax , and cleaved caspase-3 . These proteins play crucial roles in the regulation of apoptosis, a process of programmed cell death. Additionally, EsA has been shown to affect the MAPK pathway , which is involved in various cellular functions including cell proliferation, differentiation, and migration.

Mode of Action

EsA interacts with its targets to induce significant changes in cellular processes. For instance, it has been observed to reduce the expression of Bcl-2 protein and enhance the expressions of Bax and cleaved caspase-3 . This suggests that EsA may promote apoptosis, thereby inhibiting the proliferation of certain cells. Moreover, EsA has been found to counteract the effects of certain substances on the protein expressions of phosphorylated JNK (p-JNK), p-ERK1/2 and p-p38 , key components of the MAPK pathway.

Biochemical Pathways

EsA affects several biochemical pathways, most notably the MAPK pathway . By modulating the expressions of p-JNK, p-ERK1/2, and p-p38, EsA can influence the MAPK pathway, which in turn regulates various cellular activities. Furthermore, EsA has been reported to impact the IL-6/STAT3 signaling pathway , which plays a critical role in immune responses and inflammation.

Pharmacokinetics

It has been reported that esa can be administered viaintraperitoneal injection , suggesting that it may have good bioavailability

Result of Action

The action of EsA results in several molecular and cellular effects. For instance, it has been found to attenuate memory and recognition deficits and synaptic damage in animal models . Moreover, EsA has demonstrated anti-oxidative stress and anti-apoptotic effects , suggesting that it may protect against cellular damage.

Action Environment

The action, efficacy, and stability of EsA can be influenced by various environmental factors. For example, the presence of certain substances, such as cationic bovine serum albumin , can affect the action of EsA . .

Properties

IUPAC Name

11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H54O11/c1-30(28(41)42)10-12-35(29(43)44)13-11-33(4)18(19(35)14-30)6-7-23-31(2)15-20(37)26(46-27-25(40)24(39)21(38)16-45-27)32(3,17-36)22(31)8-9-34(23,33)5/h6,19-27,36-40H,7-17H2,1-5H3,(H,41,42)(H,43,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERRXLUEVHKNBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H54O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

650.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65649-36-7
Record name Esculentoside E
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034635
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Customer
Q & A

Q1: What is Esculentoside E and where is it found?

A1: this compound is a natural compound found in the Chinese drug "shanglu," which is derived from the plant Phytolacca esculenta Van Houtte. It is a triterpenoid saponin with the chemical name 3-O-β-D-xylopyranosyl-2-hydroxylesculentic acid. [, ]

Q2: What is the research history of this compound?

A2: Research on Phytolacca esculenta and its constituents began with investigations into its traditional use in Chinese medicine. this compound was first isolated and characterized in a study published in 1986. [] The same study also identified other saponins in the plant, including Esculentoside A, B, C, D, and F. Notably, the researchers found that both the total saponins and Esculentoside A exhibited significant biological activity, particularly in enhancing the phagocytic function of leukocytes and promoting DNA synthesis in mice. [] Further research on this compound's specific properties and potential applications is ongoing.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.